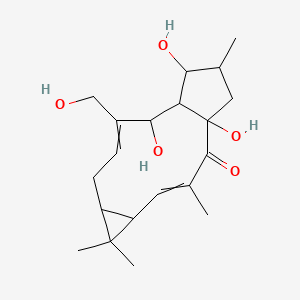

17-Hydroxyisolathyrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |

InChI |

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3 |

InChI Key |

XKXYJTIBKZGIPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a naturally occurring macrocyclic diterpenoid belonging to the lathyrane family. First identified from Euphorbia lathyris, this compound is part of a larger class of structurally complex molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic pathway, and methods for its isolation and characterization. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound is a member of the lathyrane diterpenoids, a class of natural products characterized by a highly oxygenated tricyclic 5/11/3 ring system.[1][2] These compounds are predominantly found in the plant genus Euphorbia and are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The structural complexity and pharmacological potential of lathyrane diterpenoids, such as this compound, make them intriguing targets for natural product chemistry and drug discovery.

Natural Source

The primary natural source of this compound is the caper spurge, Euphorbia lathyris L., a plant belonging to the Euphorbiaceae family.[3] This species is native to Asia but has been naturalized in many other regions.[4] The compound can be isolated from various parts of the plant, with the seeds and roots being particularly rich sources. Another reported, though less common, source of this compound is Leptochloa chinensis (Linn.) Nees.

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrane diterpenoids, including this compound, originates from the general isoprenoid pathway. The process begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP). A key step in the formation of the lathyrane skeleton is the cyclization of GGPP by casbene (B1241624) synthase to yield casbene, the parent hydrocarbon of this diterpenoid class. Subsequent oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, introduce the various functional groups and intricate stereochemistry characteristic of the lathyrane scaffold.

Experimental Protocols

Isolation of this compound from Euphorbia lathyris

The following protocol is a generalized procedure based on methodologies reported for the isolation of lathyrane diterpenoids from E. lathyris.

1. Extraction:

-

Air-dried and powdered seeds of Euphorbia lathyris are subjected to extraction with 95% ethanol (B145695) at room temperature with maceration or under reflux.

-

The solvent-to-plant material ratio is typically 10:1 (v/w).

-

The extraction is repeated three times to ensure exhaustive recovery of the secondary metabolites.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297).

-

This liquid-liquid partitioning separates compounds based on their polarity, with the lathyrane diterpenoids typically concentrating in the dichloromethane and ethyl acetate fractions.

3. Chromatographic Purification:

-

The bioactive fractions (e.g., dichloromethane and ethyl acetate) are subjected to a series of chromatographic separations.

-

Column Chromatography: The extract is first fractionated by column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a reversed-phase C18 column, typically using a methanol-water or acetonitrile-water gradient as the mobile phase.

-

The purity of the isolated compound is assessed by analytical HPLC and spectroscopic methods.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | [3] |

| Molecular Weight | 350.45 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity (by HPLC) | ≥98% | [3] |

| ¹H NMR (CDCl₃) | Characteristic signals for lathyrane skeleton | [3] |

| ¹³C NMR (CDCl₃) | 20 carbon signals | [3] |

| Mass Spectrometry | [M+H]⁺ consistent with C₂₀H₃₀O₅ | [3] |

Note: Detailed NMR and MS spectra are often available from commercial suppliers or in the primary literature.

Conclusion

This compound is a lathyrane diterpenoid with significant biological potential, originating primarily from Euphorbia lathyris. Its biosynthesis follows the well-established isoprenoid pathway, leading to a complex and highly functionalized molecular architecture. The isolation of this compound involves standard phytochemical techniques, including solvent extraction and multi-step chromatography. The data and protocols presented in this guide provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this fascinating class of molecules.

References

- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 17-Hydroxyisolathyrol from Euphorbia lathyris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a member of the lathyrane class of diterpenoids, is a natural product isolated from the seeds of Euphorbia lathyris.[1][2] The lathyrane skeleton is characterized by a unique 5/11/3-membered tricyclic ring system. Diterpenoids derived from Euphorbia lathyris have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a proposed biological signaling pathway. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Botanical Source

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Although the detailed original spectroscopic data is not widely published, the following tables summarize the expected and reported physicochemical properties and provide a template for the types of spectroscopic data required for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.45 g/mol | [1] |

| CAS Number | 93551-00-9 | [1] |

| Appearance | Solid | [1] |

| Purity (typical) | ≥98% (HPLC) |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Lathyrane Diterpenoid Core Structure

Note: This is a representative table based on published data for similar lathyrane diterpenoids isolated from Euphorbia lathyris. The precise chemical shifts for this compound may vary.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | ~40.0 | ~2.50 (m) |

| 2 | ~30.0 | ~1.80 (m) |

| 3 | ~75.0 | ~4.50 (dd, J = 8.0, 4.0) |

| 4 | ~45.0 | ~2.20 (m) |

| 5 | ~80.0 | ~4.00 (d, J = 8.0) |

| 6 | ~130.0 | ~5.50 (m) |

| 7 | ~135.0 | ~5.70 (m) |

| 8 | ~40.0 | ~2.30 (m) |

| 9 | ~50.0 | ~2.00 (m) |

| 10 | ~35.0 | ~1.50 (m) |

| 11 | ~25.0 | ~1.70 (m) |

| 12 | ~60.0 | - |

| 13 | ~20.0 | ~1.10 (s) |

| 14 | ~28.0 | ~1.20 (s) |

| 15 | ~70.0 | ~3.80 (d, J = 12.0), 3.90 (d, J = 12.0) |

| 16 | ~140.0 | - |

| 17 | ~65.0 | ~4.20 (s) |

| 18 | ~22.0 | ~1.00 (d, J = 7.0) |

| 19 | ~18.0 | ~0.90 (s) |

| 20 | ~15.0 | ~0.85 (s) |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+Na]⁺ | Calculated for C₂₀H₃₀O₅Na |

| ESI- | [M-H]⁻ | Calculated for C₂₀H₂₉O₅ |

Experimental Protocols for Isolation and Purification

The following is a detailed, composite experimental protocol for the isolation and purification of this compound from the seeds of Euphorbia lathyris. This protocol is based on established methodologies for the separation of lathyrane diterpenoids from this plant source.[6][8]

Plant Material and Extraction

-

Plant Material: Dried seeds of Euphorbia lathyris (10 kg) are ground into a coarse powder.

-

Defatting: The powdered seeds are first defatted by maceration with petroleum ether (3 x 20 L) at room temperature to remove lipids.

-

Extraction: The defatted seed powder is then extracted with 95% ethanol (B145695) (3 x 30 L) under reflux for 2 hours for each extraction. The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude ethanol extract is suspended in distilled water (10 L) and partitioned sequentially with solvents of increasing polarity:

-

n-hexane (3 x 5 L)

-

Dichloromethane (B109758) (CH₂Cl₂) (3 x 5 L)

-

Ethyl acetate (B1210297) (EtOAc) (3 x 5 L)

-

-

The resulting fractions are concentrated under reduced pressure. The lathyrane diterpenoids, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The dichloromethane fraction (e.g., 100 g) is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of diterpenoids are combined and further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

-

Isolation of this compound: The fractions containing the pure compound are combined and the solvent is evaporated to yield this compound. The purity is confirmed by analytical HPLC.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship of the purification steps.

Caption: Isolation workflow for this compound.

Biological Activity and Proposed Signaling Pathway

Lathyrane diterpenoids from Euphorbia lathyris have been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects.[3][4][5] While the specific molecular targets and signaling pathways of this compound have not been extensively studied, its structural similarity to other bioactive lathyrane diterpenoids suggests it may act through similar mechanisms. For instance, some lathyrane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key process in the inflammatory response.[7]

Based on the known anti-inflammatory properties of related compounds, a plausible, hypothetical signaling pathway for this compound is presented below. This diagram illustrates the potential inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Proposed mechanism of anti-inflammatory action.

Conclusion

This compound represents a promising lead compound from a well-known medicinal plant, Euphorbia lathyris. This technical guide provides a framework for its isolation, characterization, and potential biological evaluation. The detailed experimental protocols offer a practical starting point for researchers aiming to isolate this and other related lathyrane diterpenoids. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. The information compiled herein is intended to facilitate these future research endeavors in the fields of natural product chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. treatment.plazi.org [treatment.plazi.org]

- 3. This compound | CAS:93551-00-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Bioactivity-guided isolation of anticancer compounds from Euphorbia lathyris - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. This compound | CAS:93551-00-9 | ChemNorm [chem-norm.com]

- 7. This compound | 93551-00-9 | INDOFINE Chemical Company [indofinechemical.com]

- 8. researchgate.net [researchgate.net]

17-Hydroxyisolathyrol: A Technical Whitepaper for Drug Discovery Professionals

CAS Number: 93551-00-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. As a member of the lathyrane family of diterpenoids, this compound is of significant interest to the drug discovery and development community due to the established biological activities of structurally related molecules. Lathyrane diterpenoids from Euphorbia lathyris have demonstrated potent cytotoxic and anti-inflammatory properties. While comprehensive biological studies specifically on this compound are limited in publicly accessible literature, the existing data on analogous compounds provide a strong foundation for predicting its therapeutic potential. This document serves as a technical guide, summarizing the known physicochemical properties of this compound and presenting a detailed overview of the biological activities and mechanisms of action of closely related lathyrane diterpenoids. The provided experimental protocols, derived from studies on these analogues, offer a practical framework for future research and development efforts.

Introduction

This compound (CAS 93551-00-9) is a natural product belonging to the lathyrane class of diterpenoids.[1] These compounds are characterized by a complex tricyclic carbon skeleton. The primary natural source of this compound and its analogues is the plant Euphorbia lathyris, a species with a history of use in traditional medicine.[2] The lathyrane skeleton is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, which has led to extensive research into the pharmacological potential of these compounds.[3] This whitepaper will detail the known characteristics of this compound and extrapolate its potential biological activities based on robust data from closely related compounds isolated from the same source.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and in the design of experimental assays.

| Property | Value | Reference |

| CAS Number | 93551-00-9 | [1] |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.45 g/mol | [1] |

| Appearance | Powder | - |

| Natural Source | Seeds of Euphorbia lathyris | [1] |

| Storage Conditions | Store at 4°C, sealed, away from moisture and light. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. | [1] |

Note: Further characterization, such as melting point, boiling point, and detailed solubility in a wider range of solvents, would require experimental determination.

Biological Activity and Therapeutic Potential (Based on Lathyrane Analogues)

Cytotoxic Activity

Lathyrane diterpenoids from Euphorbia lathyris have demonstrated potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for several of these compounds are presented in the table below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Euphorbia factor L₂b | U937 (Human histiocytic lymphoma) | 0.87 | [4] |

| Euphorbia factor L₂₈ | 786-0 (Human renal cell carcinoma) | 9.43 | [2][5] |

| HepG2 (Human liver cancer) | 13.22 | [2][5] | |

| Euphlathin A | HTS (Human hypertrophic scar) | 6.33 | [6] |

| Analogue 3 | BT-549 (Human breast cancer) | 4.7 - 10.1 | [7] |

| Analogue 10 | BT-549 (Human breast cancer) | 4.7 - 10.1 | [7] |

| Analogue 14 | BT-549 (Human breast cancer) | 4.7 - 10.1 | [7] |

| Analogue 22 | BT-549 (Human breast cancer) | 4.7 - 10.1 | [7] |

| Analogue 1 | MDA-MB-231 (Human breast cancer) | 5.7 - 21.3 | [7] |

| Analogue 2 | MDA-MB-231 (Human breast cancer) | 5.7 - 21.3 | [7] |

| Analogue 14 | MDA-MB-231 (Human breast cancer) | 5.7 - 21.3 | [7] |

| Analogue 22 | MDA-MB-231 (Human breast cancer) | 5.7 - 21.3 | [7] |

Anti-inflammatory Activity

Several lathyrane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, indicating potential anti-inflammatory effects.[8]

| Compound | Inhibition of NO Production at Effective Concentrations | Reference |

| Analogues 1, 3, 4, 6, 7, 9-11, 13-15, 20, 21 | > 40% | [8] |

Potential Mechanisms of Action (Based on Lathyrane Analogues)

The cytotoxic effects of lathyrane diterpenoids are believed to be mediated through the induction of apoptosis. Studies on related compounds suggest that this compound may act through similar signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

One potential mechanism of action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

Caption: Proposed mitochondrial pathway of apoptosis induction by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from literature on related compounds.

Isolation and Purification of Lathyrane Diterpenoids

This protocol provides a general workflow for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 5. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ACG Publications - Diterpenoids from the Seeds of Euphorbia Lathyris and their Cytotoxic Acitivity [acgpubs.org]

- 8. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory effects. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties

This compound is a white amorphous powder, a characteristic that often precludes the determination of a sharp melting point. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.45 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| CAS Number | 93551-00-9 | [1] |

| Source | Seeds of Euphorbia lathyris L. | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months. | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

NMR Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below.

Table 1: ¹H-NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.58 | m | |

| 2 | 1.85 | m | |

| 4 | 2.40 | m | |

| 5 | 4.88 | d | 9.5 |

| 6 | 5.75 | d | 9.5 |

| 7 | 4.48 | s | |

| 8 | 2.05 | m | |

| 9 | 1.95 | m | |

| 10 | 1.65 | m | |

| 11 | 1.40 | m | |

| 12 | 2.10 | m | |

| 15 | 1.15 | s | |

| 16 | 1.12 | s | |

| 17 | 4.15 | s | |

| 18 | 1.05 | d | 7.0 |

| 19 | 1.08 | d | 7.0 |

| 20 | 1.75 | s |

Table 2: ¹³C-NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 45.2 |

| 2 | 28.5 |

| 3 | 205.1 |

| 4 | 50.1 |

| 5 | 78.2 |

| 6 | 130.5 |

| 7 | 138.9 |

| 8 | 35.1 |

| 9 | 30.2 |

| 10 | 25.8 |

| 11 | 38.4 |

| 12 | 42.6 |

| 13 | 145.3 |

| 14 | 125.6 |

| 15 | 22.1 |

| 16 | 16.9 |

| 17 | 65.4 |

| 18 | 18.2 |

| 19 | 15.6 |

| 20 | 14.8 |

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

HR-ESI-MS: m/z 373.1985 [M+Na]⁺ (calculated for C₂₀H₃₀O₅Na, 373.1991)[1]

Biological Activity

This compound has demonstrated significant anti-inflammatory properties. Its primary reported activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 21.3 ± 1.2 | [1] |

The inhibition of NO production suggests that this compound may interfere with the expression or activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the methodology described for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds[1].

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted three times with 95% ethanol (B145695) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected and concentrated.

-

Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

RP-18 Chromatography: Fractions containing the target compound are further purified using reversed-phase C18 (RP-18) column chromatography with a methanol-water gradient.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound.

Nitric Oxide (NO) Inhibition Assay

The following is a general protocol for determining the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Caption: Experimental workflow for the NO inhibition assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

-

Griess Reaction: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance of the resulting azo dye at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is determined from the dose-response curve.

Proposed Signaling Pathway

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages suggests a mechanism of action that involves the downregulation of the iNOS enzyme. The expression of iNOS is primarily regulated by the NF-κB and MAPK signaling pathways, which are activated by LPS.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This diagram illustrates the canonical LPS-induced inflammatory pathway leading to NO production. This compound is hypothesized to inhibit this pathway, potentially by targeting upstream kinases such as the IKK complex or MAPKs, thereby preventing the activation and nuclear translocation of transcription factors like NF-κB and AP-1. This, in turn, would suppress the transcription of the iNOS gene and subsequent production of nitric oxide.

Conclusion

This compound is a lathyrane diterpenoid with well-characterized chemical properties and demonstrated anti-inflammatory activity. This technical guide provides researchers and drug development professionals with the essential data and experimental protocols to further investigate its therapeutic potential. Future studies could focus on elucidating the precise molecular targets of this compound within the inflammatory signaling cascade and evaluating its efficacy in in vivo models of inflammation.

References

Lathyrol Diterpenoids: A Technical Guide to Their Core Characteristics, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol diterpenoids, a significant class of natural products primarily isolated from the Euphorbia genus, are characterized by a unique and complex tricyclic 5/11/3-membered ring system. These highly oxygenated molecules have garnered substantial interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the basic characteristics of lathyrol diterpenoids, including their core structure, significant biological properties such as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities, and detailed experimental protocols for their isolation, synthesis, and biological evaluation.

Core Structural Characteristics

Lathyrol diterpenoids are defined by a distinctive carbocyclic framework, a highly oxygenated tricyclic system composed of a five-membered ring, an eleven-membered macrocycle, and a three-membered cyclopropane (B1198618) ring.[1][2] This core structure, known as the lathyrane skeleton, provides a scaffold for a variety of functional group modifications, leading to a wide array of naturally occurring and semi-synthetic derivatives.[1][2] Key structural features often include the presence of multiple hydroxyl and acetyl groups, and variations in the degree of unsaturation within the macrocycle.[1][2] The stereochemistry of the numerous chiral centers within the molecule is crucial for its biological activity.

Biological Activities and Quantitative Data

Lathyrol diterpenoids exhibit a broad spectrum of pharmacological effects, making them promising candidates for drug discovery and development. The primary activities of interest include anti-inflammatory, cytotoxic, and multidrug resistance reversal effects.

Anti-inflammatory Activity

Many lathyrol diterpenoids demonstrate potent anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[3][4][5] The inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common metric for quantifying this activity.

| Compound | IC50 (µM) for NO Inhibition | Cell Line | Reference |

| Lathyrol Derivative 8d1 | 1.55 ± 0.68 | RAW 264.7 | [3][4] |

| Lathyrol Derivative 13 | 5.30 ± 1.23 | RAW 264.7 | [5] |

| Lathyrol Derivative 23d | 0.38 ± 0.18 | RAW 264.7 | [6] |

| Jatrocurcasenone I | 7.71 | RAW 264.7 | [7] |

| Jatrocurcasenone H | 11.28 | RAW 264.7 | [7] |

| Euphorbia factor L Derivatives | 11.2 - 52.2 | RAW 264.7 | [8] |

Cytotoxic Activity

The cytotoxic effects of lathyrol diterpenoids against various cancer cell lines have been extensively studied, highlighting their potential as anticancer agents.

| Compound | IC50 (µM) | Cell Line | Reference |

| Deoxy Euphorbia factor L1 | 17.51 ± 0.85 | A549 (Lung) | [9] |

| Deoxy Euphorbia factor L1 | 24.07 ± 1.06 | KB (Oral) | [9] |

| Deoxy Euphorbia factor L1 | 27.18 ± 1.21 | HCT116 (Colon) | [9] |

| Euphorbia factor L28 | 9.43 | 786-0 (Renal) | [10] |

| Euphorbia factor L28 | 13.22 | HepG2 (Liver) | [10] |

| Lathyrol Derivative 21 | 2.6 | MCF-7 (Breast) | [11] |

| Lathyrol Derivative 21 | 5.2 | 4T1 (Breast) | [11] |

| Lathyrol Derivative 21 | 13.1 | HepG2 (Liver) | [11] |

| Lathyrol Derivative 25 | 5.5 | MCF-7 (Breast) | [11] |

| Lathyrol Derivative 25 | 8.6 | 4T1 (Breast) | [11] |

| Lathyrol Derivative 25 | 1.3 | HepG2 (Liver) | [11] |

Multidrug Resistance (MDR) Reversal Activity

A particularly noteworthy property of lathyrol diterpenoids is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][12][13] The efficacy of MDR reversal is often expressed as the Reversal Fold (RF), which is the ratio of the IC50 of a cytotoxic drug in the absence and presence of the modulating agent.

| Compound | Reversal Fold (RF) | Cell Line | Reference |

| Lathyrane Diterpenoid 40 | 3.3 | HepG2/ADR | [12] |

| Lathyrane Diterpenoid 40 | 5.8 | HCT-15/5-FU | [12] |

| Euphorantester B | up to 13.15 | MCF-7/ADR | [13] |

| Lathyrol Derivative 25 | 16.1 | MCF-7/ADR | [11] |

| Various Lathyranes | 1.12 - 13.15 | MCF-7/ADR | [13] |

Experimental Protocols

Isolation of Lathyrol Diterpenoids from Euphorbia Species

This protocol provides a general framework for the isolation of lathyrol diterpenoids. Specific details may need to be optimized based on the plant material and target compounds.

Workflow for Lathyrol Diterpenoid Isolation

-

Extraction: The dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is macerated with 95% aqueous ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. Silica gel chromatography with a gradient elution system is commonly used for initial separation, followed by Sephadex LH-20 chromatography for further purification.

-

Final Purification: Final purification to yield individual lathyrol diterpenoids is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Synthesis of the Lathyrol Core

The total synthesis of the complex lathyrol core is a challenging endeavor. A common retrosynthetic approach involves the formation of the macrocycle as a key step.

Retrosynthetic Analysis of Lathyrol

A representative synthetic strategy might involve the following key transformations:

-

Convergent assembly: Two or more complex fragments are synthesized independently and then coupled together to form a linear precursor to the macrocycle.

-

Macrocyclization: An intramolecular reaction, such as a ring-closing metathesis or an intramolecular Heck reaction, is employed to form the 11-membered ring.

-

Stereoselective functionalization: Subsequent steps involve the stereocontrolled introduction of hydroxyl groups and other functionalities onto the carbocyclic core.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the lathyrol diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MDR Reversal Evaluation: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.[18][19][20][21][22]

-

Cell Preparation: Suspend MDR-overexpressing cells (e.g., MCF-7/ADR) in a suitable buffer.

-

Compound Incubation: Incubate the cells with the test lathyrol diterpenoid at various concentrations for a defined period (e.g., 30 minutes).

-

Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes to allow for cellular uptake.

-

Efflux Period: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh medium. Incubate for an additional period (e.g., 1-2 hours) to allow for efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

-

Data Analysis: An increase in intracellular fluorescence in the presence of the lathyrol diterpenoid indicates inhibition of P-gp-mediated efflux.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of several lathyrol diterpenoids have been linked to the inhibition of the NF-κB signaling pathway.[3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lathyrol diterpenoids can interfere with this process, leading to a reduction in inflammation.

NF-κB Signaling Pathway Inhibition by Lathyrol Diterpenoids

P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal

Lathyrol diterpenoids can act as P-gp inhibitors, thereby restoring the efficacy of chemotherapeutic drugs in resistant cancer cells.[1][23] They are thought to bind to P-gp, either competitively or non-competitively, and prevent the efflux of co-administered anticancer agents.

References

- 1. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of lathyrane diterpenoid nitrogen-containing heterocyclic derivatives and evaluation of their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchhub.com [researchhub.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17-Hydroxyisolathyrol: A Macrocyclic Diterpenoid

An Introduction to 17-Hydroxyisolathyrol

This compound is a macrocyclic diterpenoid belonging to the lathyrane family of natural products. It is primarily isolated from the seeds of Euphorbia lathyris, a plant species known for producing a diverse array of bioactive compounds. The lathyrane skeleton is characterized by a unique 5/11/3-membered tricyclic ring system. While the broader class of lathyrane diterpenoids has been the subject of considerable scientific interest for their potential therapeutic applications, including anti-inflammatory and multidrug resistance reversal activities, specific research on this compound is limited.

This guide aims to provide a comprehensive overview of this compound, addressing its chemical properties and placing it within the context of the broader family of lathyranes from Euphorbia lathyris. Due to a scarcity of publicly available research focused specifically on this compound, this document will also draw upon data from closely related isolathyrol and lathyrol diterpenoids to infer potential biological activities and mechanisms of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for researchers working on its isolation, characterization, and formulation.

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 93551-00-9 |

| Appearance | Solid |

| Initial Source | Seeds of Euphorbia lathyris |

Biological Activity of Lathyrane Diterpenoids

Multidrug Resistance (MDR) Reversal

A significant area of research for lathyranes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several lathyrane diterpenoids have been shown to inhibit P-gp, thereby restoring the efficacy of chemotherapeutic drugs. The general mechanism involves the binding of the diterpenoid to P-gp, which competitively inhibits the efflux of anticancer drugs.

Logical Relationship of P-gp Inhibition by Lathyrane Diterpenoids

Caption: Logical workflow of P-gp inhibition by lathyrane diterpenoids.

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and natural products are a rich source of novel anti-inflammatory agents. Lathyrane diterpenoids have been investigated for their ability to modulate inflammatory pathways. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The inhibitory activity of lathyranes on NO production is a key indicator of their anti-inflammatory potential. This is often mediated through the downregulation of the NF-κB signaling pathway.

Signaling Pathway of Anti-inflammatory Action

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section provides a generalized methodology for the evaluation of related lathyrane diterpenoids, which would be applicable to the study of this compound.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of a natural product like this compound typically follows a standardized workflow, from extraction to in vitro assays.

Experimental Workflow

Caption: General workflow for natural product bioactivity screening.

Representative In Vitro Assay Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cell death.

Conclusion and Future Directions

This compound is a member of the promising class of lathyrane diterpenoids. While direct evidence of its biological activity is currently lacking in the public domain, the well-documented anti-inflammatory and MDR reversal properties of its structural analogs suggest that it warrants further investigation. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological evaluation. Such studies would ideally include a battery of in vitro assays to screen for various activities, followed by more in-depth mechanistic studies to elucidate its mode of action and potential therapeutic targets. The development of a detailed structure-activity relationship for the isolathyrol subclass of lathyranes would also be a valuable contribution to the field of natural product drug discovery.

17-Hydroxyisolathyrol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and known biological activities of the lathyrane diterpenoid, 17-Hydroxyisolathyrol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in the plant kingdom. The primary and most well-documented sources belong to the genus Euphorbia, a large and chemically diverse genus within the Euphorbiaceae family.

-

Leptochloa chinensis (Chinese Sprangletop): This species, belonging to the Gramineae family, has also been identified as a natural source of this compound. This indicates that the distribution of this compound may extend beyond the Euphorbiaceae family, warranting further investigation into other plant species.

Quantitative Data on Lathyrane Diterpenoids in Euphorbia lathyris Seeds

While the precise concentration of this compound in Euphorbia lathyris seeds has not been reported, the following table summarizes the quantitative analysis of other structurally similar lathyrane diterpenoids isolated from the same source. This data is valuable for estimating potential yields and for comparative analysis. The quantification was performed using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[2][3]

| Diterpenoid Compound | Concentration in Unprocessed Seeds (mg/g)[2][4] | Concentration in Processed Seeds (mg/g)[2] |

| Euphorbia Factor L1 | 4.915 | 3.435 |

| Euphorbia Factor L2 | 1.944 | 1.367 |

| Euphorbia Factor L8 | 0.425 | 0.286 |

Experimental Protocols

General Workflow for Isolation of Natural Products

The isolation of this compound from its natural sources follows a general workflow common in phytochemistry. This involves extraction, fractionation, and purification steps, often guided by bioassays to identify active compounds.

Detailed Protocol for the Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The following protocol is adapted from methodologies used for the successful isolation of various lathyrane diterpenoids from E. lathyris seeds.[5][6]

1. Extraction:

-

Powdered seeds of Euphorbia lathyris (e.g., 4 kg) are subjected to reflux extraction with 95% ethanol. This process is typically repeated three times, with each reflux lasting for three hours.[6]

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[6] This step separates compounds based on their polarity, with lathyrane diterpenoids typically concentrating in the less polar fractions (e.g., petroleum ether and ethyl acetate).

3. Silica (B1680970) Gel Column Chromatography:

-

The petroleum ether or ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase (200-300 mesh).[5]

-

A gradient elution is performed using a solvent system of increasing polarity, for instance, a mixture of petroleum ether and ethyl acetate with a gradually increasing proportion of ethyl acetate (e.g., from 80:1 to 10:1 v/v).[5]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with the target compound are further purified using preparative HPLC.[5]

-

A reversed-phase C18 column is commonly employed.[5]

-

The mobile phase is typically a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, run in an isocratic or gradient mode.[3][5] For example, an isocratic elution with 85% methanol in water can be effective.[5]

-

The eluent is monitored with a UV detector, and the peaks corresponding to the desired compound are collected.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[1]

Signaling Pathway

Lathyrane diterpenoids, including by extension this compound, have been shown to exhibit significant anti-inflammatory properties. A key mechanism of this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In this pathway, inflammatory stimuli like Lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. Lathyrane diterpenoids, such as this compound, are believed to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 17-Hydroxyisolathyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] The lathyrane class of diterpenoids, predominantly found in the Euphorbia genus, is known for a wide array of biological activities.[2][3][4] These compounds have demonstrated potential as cytotoxic agents against cancer cell lines, modulators of multidrug resistance (MDR), and as antiviral and anti-inflammatory agents.[2][3][4] Given the pharmacological precedent of this structural class, a preliminary biological screening of this compound is warranted to elucidate its therapeutic potential.

This technical guide outlines a proposed framework for the initial biological evaluation of this compound, drawing upon established methodologies for assessing the key bioactivities associated with lathyrane diterpenoids. The protocols and data presented herein are based on activities reported for structurally related compounds and are intended to serve as a foundational strategy for investigating this specific molecule.

Postulated Biological Activities and Screening Strategy

Based on the known biological effects of lathyrane diterpenoids, the preliminary screening of this compound should focus on its potential cytotoxic and anti-inflammatory properties. The following table summarizes these potential activities and suggests primary assays for their investigation.

| Potential Biological Activity | Proposed Primary Assay | Cell Lines/Model System | Key Metrics | Reference Compounds |

| Cytotoxicity | MTT Assay | A549 (Lung Carcinoma), T98G (Glioblastoma), U937 (Leukemic Monocyte Lymphoma) | IC₅₀ (μM) | Doxorubicin, Paclitaxel |

| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production Assay | RAW 264.7 Macrophages | IC₅₀ (μM) | Dexamethasone, L-NAME |

| Apoptosis Induction | Caspase-3/7 Activity Assay | U937 or other sensitive cell line | Fold increase in caspase activity | Staurosporine |

| Multidrug Resistance (MDR) Reversal | Rhodamine 123 Efflux Assay | P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES) | Reversal Fold | Verapamil |

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, T98G, U937)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC₅₀ value. A concurrent cytotoxicity test (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Potential Mechanism of Action: Signaling Pathway Visualization

Lathyrane diterpenoids have been reported to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[5][6] The following diagram illustrates a simplified workflow for investigating the effect of this compound on this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]

A Comprehensive Technical Review of Lathyrane Diterpenoids from Euphorbia lathyris

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris.[1] While specific research on the biological activities of this compound is limited, the broader class of lathyrane diterpenoids from this plant has been subject to extensive investigation. These compounds are characterized by a unique tricyclic 5/11/3-membered ring system and exhibit a range of significant biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[2][3][4] This technical guide provides an in-depth review of the known biological activities, experimental protocols, and mechanisms of action of lathyrol and its derivatives from Euphorbia lathyris, offering a foundational understanding for researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, this review will focus on its closely related analogues to infer its potential therapeutic value and guide future research.

Biological Activities of Lathyrane Diterpenoids

The primary biological activities reported for lathyrane diterpenoids from Euphorbia lathyris are cytotoxicity against various cancer cell lines and anti-inflammatory effects. Several compounds have also been identified as potent modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer.[5][6]

Cytotoxic Activity

A number of lathyrol derivatives, often referred to as Euphorbia factors (e.g., L1, L2, L3, L28), have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The potency of these compounds appears to be highly dependent on the substitution patterns at various positions on the lathyrane skeleton.[7][8]

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L28 | 786-0 (Renal Cancer) | 9.43 | [9][10] |

| HepG2 (Liver Cancer) | 13.22 | [9][10] | |

| Euphorbia factor L2b | U937 (Leukemia) | 0.87 | [11] |

| New secolathyrane (2) | U937 (Leukemia) | 22.18 | [12] |

| New secolathyrane (3) | U937 (Leukemia) | 25.41 | [12] |

| Diterpene 21 | MCF-7 (Breast Cancer) | 2.6 | [4] |

| 4T1 (Breast Cancer) | 5.2 | [4] | |

| HepG2 (Liver Cancer) | 13.1 | [4] | |

| Diterpene 25 | MCF-7 (Breast Cancer) | 5.5 | [4] |

| 4T1 (Breast Cancer) | 8.6 | [4] | |

| HepG2 (Liver Cancer) | 1.3 | [4] |

Anti-inflammatory Activity

Several lathyrane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory activity.[13][14][15] The IC50 values for NO inhibition for a range of these compounds fall within the low micromolar range, indicating potent anti-inflammatory potential.[14][15]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Assay | IC50 (µM) | Reference |

| Lathyrane Diterpenoid (1) | NO Inhibition (RAW 264.7) | 3.0 ± 1.1 | |

| Lathyrane Diterpenoids (1-3, 7, 9, 11, 13, 14, 16) | NO Inhibition (RAW 264.7) | 2.6 - 26.0 | [14][16] |

| Euphorbia factor L29 & 17 analogues | NO Inhibition (RAW 264.7) | 11.2 - 52.2 | [15][17] |

| Lathyrane derivative 5n | NO Inhibition (RAW 264.7) | Potent (IC50 not specified) | [1] |

| Hybrid molecule 8d | NO Inhibition (RAW 264.7) | 0.91 ± 1.38 | [18] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature on lathyrane diterpenoids.

Cytotoxicity Assays

1. MTT Assay:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the lathyrane diterpenoid for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Colorimetric Assay:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

-

Washing: Unbound dye is washed away.

-

Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density. The IC50 value is calculated.[7][8]

Anti-inflammatory Assay

Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the lathyrane diterpenoids for a short period (e.g., 1-3 hours).

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) to induce an inflammatory response and NO production, in the continued presence of the test compound.

-

Incubation: The cells are incubated for a further 21-24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to LPS-treated control cells. IC50 values are then determined.[1][14][18]

Mechanisms of Action & Signaling Pathways

Anti-inflammatory Mechanism

The anti-inflammatory effects of lathyrane diterpenoids are primarily attributed to the inhibition of the NF-κB signaling pathway.[14][18] In LPS-stimulated macrophages, these compounds have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[14] This ultimately leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[13][14] Some studies also suggest that these compounds can activate autophagy.[18]

Cytotoxicity and Cell Cycle Arrest

The cytotoxic mechanism of some lathyrane diterpenoids involves the disruption of normal cell cycle progression.[7][8] Specifically, compounds like Euphorbia factors L3 and L9 have been shown to cause an accumulation of cells in the G1 to early S phase of the cell cycle.[7][8] Furthermore, these compounds can induce morphological changes by causing actin filament aggregation and partially interfering with the microtubule network, which can contribute to their cytotoxic effects.[7][8]

Modulation of Multidrug Resistance (MDR)

Certain lathyrane diterpenes, such as derivatives of Euphorbia factor L3, act as modulators of P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[5][6][19] These compounds can reverse MDR in resistant cell lines (e.g., MCF-7/ADR) by inhibiting the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. Structure-activity relationship studies suggest that hydrophobic interactions and hydrogen bonding within the drug-binding pocket of P-gp are crucial for this activity.[5][6]

References

- 1. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 12. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

- 19. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives. | Semantic Scholar [semanticscholar.org]

physical properties like melting point and solubility of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. The document details its solubility in various solvent systems and outlines standardized experimental protocols for determining its melting point and solubility.

Physical Properties

Melting Point

Solubility

This compound exhibits varying solubility depending on the solvent system employed. The following tables summarize the available quantitative data on its solubility.

Table 1: Solubility of this compound in Aqueous and Organic Solvent Systems

| Solvent System | Composition | Solubility | Observation |

| DMSO | 100% | ≥ 100 mg/mL (285.35 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |

| In Vitro Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | Clear solution.[1] |

| In Vitro Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.13 mM) | Clear solution.[1] |

| In Vitro Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) | Clear solution.[1] |

Note: For formulations where precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: The sample of this compound must be thoroughly dried and in a fine powdered form. This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly into the bottom.

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a high-accuracy thermometer.

-

Heating: The apparatus is heated at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a vial containing the solvent of interest. The use of an excess amount ensures that a saturated solution is formed.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mM) at the specified temperature.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, belongs to a class of natural products with significant biological activities, including potential anti-inflammatory and multidrug resistance reversal properties. While the early stages of lathyrane biosynthesis are increasingly understood, the precise enzymatic steps leading to the formation of this compound remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway, from the universal diterpenoid precursor to the proposed late-stage modifications. It details the key enzymes, intermediates, and potential chemical transformations, supported by available quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers seeking to elucidate the complete pathway, enabling heterologous production and further exploration of the therapeutic potential of this complex natural product.

Introduction

Lathyrane diterpenoids, characterized by their intricate tricyclic 5/11/3-membered ring system, are a hallmark of the Euphorbiaceae plant family. These compounds have garnered considerable interest due to their diverse and potent biological activities. This compound is a member of this family, distinguished by a hydroxyl group at the C-17 position and an "iso" configuration of the lathyrane skeleton. Understanding its biosynthesis is crucial for developing sustainable production methods and for enabling the synthesis of novel analogs with improved therapeutic properties.

This guide synthesizes the current knowledge of the biosynthetic pathway, highlighting both the established enzymatic steps and the yet-to-be-elucidated transformations.

The Core Biosynthetic Pathway: From GGPP to the Lathyrane Skeleton

The biosynthesis of this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two stages: the formation of the initial lathyrane scaffold and the subsequent tailoring reactions that lead to the final product.

Formation of the Casbene (B1241624) Intermediate